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molecular formula C12H10INO3 B1643163 Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate CAS No. 205597-70-2

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

Cat. No. B1643163
M. Wt: 343.12 g/mol
InChI Key: HQRQWIBERSITPY-UHFFFAOYSA-N
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Patent
US07132426B2

Procedure details

In a 2-neck round bottomed flask (250 mL), phenylether (60 mL) was put to reflux on a heating mantel. When it started boiling, p-toluenesulfonic acid (0.140 g) was added. 2-[(2-iodo-phenylamino)-methylene]-malonic acid diethyl ester was dissolved in phenylether (20 mL) and the mixture was poured into the boiling solvent. The mixture was refluxed for 3 h. The crude was transferred to a bequer and cooled to room temperature. Hexanes (600 mL) were added and a precipitate was observed. The mixture was stirred for 5 min, followed by filtration of the solid and thorough wash with hexanes to afford 8-iodo-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester as a grayish solid (2 g, 46%). 1H NMR (DMSO-d6, 400 MHz) δ 1.43 (t, 3H), 4.39 (q, 2H), 7.36 (t, 1H), 8.32 (d, 1H), 8.37 (d, 1H), 8.63 (s, 1H), 11.4 (s, 1H). Exact mass calculated for C12H10INO3 342.97, found 343.9 (MH+).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Hexanes
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O[C:15](=[O:31])[C:16](=[CH:22][NH:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[I:30])[C:17]([O:19][CH2:20][CH3:21])=[O:18])C>C1(OC2C=CC=CC=2)C=CC=CC=1>[CH2:20]([O:19][C:17]([C:16]1[C:15](=[O:31])[C:29]2[C:24](=[C:25]([I:30])[CH:26]=[CH:27][CH:28]=2)[NH:23][CH:22]=1)=[O:18])[CH3:21]

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=CNC1=C(C=CC=C1)I)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
Hexanes
Quantity
600 mL
Type
solvent
Smiles
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux on a heating mantel
ADDITION
Type
ADDITION
Details
the mixture was poured into the boiling solvent
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
followed by filtration of the solid
WASH
Type
WASH
Details
thorough wash with hexanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CNC2=C(C=CC=C2C1=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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